molecular formula C17H21NO2 B3048674 TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE CAS No. 179386-73-3

TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE

Cat. No.: B3048674
CAS No.: 179386-73-3
M. Wt: 271.35 g/mol
InChI Key: RFEWTYBARDMNDQ-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE: is a chemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.36 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE typically involves the reaction of tert-butyl chloroformate with 2-(naphthalen-2-yl)ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • tert-Butyl N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl carbamate

Comparison: TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE is unique due to its specific structure, which includes a naphthalene ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the naphthalene ring can influence the compound’s solubility, stability, and reactivity in various chemical reactions .

Properties

IUPAC Name

tert-butyl N-(2-naphthalen-2-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)18-11-10-13-8-9-14-6-4-5-7-15(14)12-13/h4-9,12H,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEWTYBARDMNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457019
Record name Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179386-73-3
Record name Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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